molecular formula C19H15D4N2O4S B602701 5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione CAS No. 1215370-26-5

5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B602701
CAS No.: 1215370-26-5
M. Wt: 374.45
InChI Key:
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Description

This compound is a derivative of thiazolidinedione with a complex structure. It has been mentioned in patents and is related to the treatment or prevention of various diseases or disorders . These include central nervous system disorders, nonalcoholic fatty liver disease, nonalcoholic steatohepatitis, chronic granulomatous disorders, polycystic ovary syndrome, thyroid carcinoma, thyroid autoimmune disorders, pituitary adenomas, atherosclerosis, hypertension, skin diseases, inflammation and autoimmune diseases, inflammatory respiratory diseases, and mitochondrial diseases .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Evaluation: A series of compounds containing 2,4-thiazolidinedione, including structures similar to the specified chemical, were synthesized and evaluated for biological activities such as hypoglycemic and hypolipidemic effects. These compounds showed potential in vitro and in vivo activities, particularly in models of diabetes and lipid metabolism disorders (Kim et al., 2004).

Biocatalytic Reduction and Therapeutic Potential

  • Biocatalytic Applications: The reduction of carbon-carbon double bonds in compounds like 5-benzylidenethiazolidine-2,4-diones, to which the specified chemical is related, using red yeasts, was explored. This process has implications in the development of treatments for non-insulin dependent diabetes mellitus (Cantello et al., 1994).

Medicinal Chemistry and Drug Development

  • Pharmacological Studies: Research into various thiazolidine-2,4-dione derivatives, structurally related to the specified compound, has been conducted to explore their potential as hypoglycemic agents. These studies have contributed to the understanding of the structure-activity relationships essential for developing clinical candidates (Oguchi et al., 2000).

Exploration of Biological Mechanisms

  • Investigation of Antimicrobial Properties: Studies on derivatives of thiazolidine-2,4-dione, including compounds similar to the specified chemical, have shown promising antimicrobial properties. This research contributes to the development of new antimicrobial agents (Derkach et al., 2016).

Chemical Engineering and Materials Science

  • Corrosion Inhibition Studies: Thiazolidinedione derivatives, structurally related to the specified compound, have been studied for their potential as corrosion inhibitors in industrial applications. These compounds show efficiency in protecting metals like mild steel in corrosive environments (Yadav et al., 2015).

Mechanism of Action

Ketopioglitazone-d4, also known as 5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione or Pioglitazone-d4 Ketone (M-III) (deuterated), is a deuterium-labeled derivative of the drug Pioglitazone . This compound has been incorporated with stable heavy isotopes of hydrogen, carbon, and other elements, largely as tracers for quantitation during the drug development process .

Target of Action

The primary target of Ketopioglitazone-d4 is the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes affecting numerous metabolic processes, most notably lipid and glucose homeostasis .

Mode of Action

Ketopioglitazone-d4, like Pioglitazone, is a selective agonist at PPARγ . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .

Biochemical Pathways

The activation of PPARγ by Ketopioglitazone-d4 leads to increased insulin sensitivity and improved uptake of blood glucose . This is achieved through the modulation of various biochemical pathways involved in glucose and lipid metabolism .

Pharmacokinetics

It is known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Ketopioglitazone-d4’s action is the normalization of glycemic levels in adults with type 2 diabetes mellitus . By promoting insulin sensitivity, it helps in the improved uptake of blood glucose .

Properties

IUPAC Name

5-[[4-[2-(5-acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLKLMFMQRAJNI-USSMZTJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)C(=O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670099
Record name 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy](~2~H_4_)phenyl}methyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215370-26-5
Record name 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy](~2~H_4_)phenyl}methyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic anhydride (25 ml) was added to a solution of 5-[4-[2-[5-(1-hydroxyethyl)-2-pyridyl]ethoxy]benzyl]-2,4-thiazolidinedione (8.7 g) in dimethyl sulfoxide (100 ml). The mixture was allowed to stand at room temperature for 4 days. The reaction mixture was poured into water and extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The oily residue was subjected to silica gel column chromatography. A fraction eluted with chloroform-methanol (100:1, v/v) gave 5-[4-[2-(5-acetyl-2-pyridyl)ethoxy]benzyl]-2,4-thiazolidinedione. This compound was recrystallized from ethanol to obtain colorless prisms, m.p. 114°-115° C.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 3
5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 4
5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 5
5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione

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